molecular formula C10H13ClN2O2 B12525889 N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea CAS No. 803729-78-4

N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea

Cat. No.: B12525889
CAS No.: 803729-78-4
M. Wt: 228.67 g/mol
InChI Key: OTXNTEAHYRPOKW-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with 3-(hydroxymethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the chloroethyl group could result in various substituted urea derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    N-(2-Bromoethyl)-N’-[3-(hydroxymethyl)phenyl]urea: Similar structure but with a bromo group instead of a chloro group, which may influence its chemical properties.

Uniqueness

N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea is unique due to the presence of both the chloroethyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

803729-78-4

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(hydroxymethyl)phenyl]urea

InChI

InChI=1S/C10H13ClN2O2/c11-4-5-12-10(15)13-9-3-1-2-8(6-9)7-14/h1-3,6,14H,4-5,7H2,(H2,12,13,15)

InChI Key

OTXNTEAHYRPOKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)CO

Origin of Product

United States

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